Dirhodium tetracaprolactamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

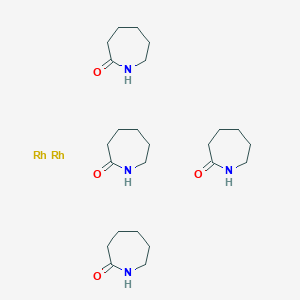

Dirhodium tetracaprolactamate is an organometallic compound with the empirical formula C24H40N4O4Rh2. It is also known as tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1,κO2)]dirhodium. This compound is characterized by its unique structure, where two rhodium atoms are bridged by four caprolactam ligands. This compound is primarily used as a catalyst in various chemical reactions due to its ability to facilitate selective carbenoid reactions of diazo compounds .

準備方法

Synthetic Routes and Reaction Conditions

Dirhodium tetracaprolactamate can be synthesized through the reaction of diazomethane with an activated acetonitrile, followed by the addition of hydroscopic silver nitrate, which results in a complex tetraacetate . The reaction typically requires controlled conditions, including maintaining an inert atmosphere and specific temperature ranges to ensure the stability of the intermediate compounds.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound generally involves the use of high-purity reagents and precise reaction control to achieve the desired product yield and purity. The compound is often produced in research laboratories for specific applications rather than large-scale industrial production .

化学反応の分析

C–H Insertion Reactions

C–H insertion reactions are one of the primary applications of dirhodium tetracaprolactamate. These reactions involve the insertion of a carbene into a C–H bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Mechanism : The process typically begins with the coordination of a diazo compound to the dirhodium complex, resulting in the formation of a rhodium-carbene intermediate through N₂ extrusion. This intermediate can then insert into C–H bonds of various substrates.

-

Selectivity : The selectivity of these reactions can be influenced by factors such as the nature of the diazo compound and the solvent used. Studies have shown that axial solvent coordination can significantly affect both reactivity and selectivity in C–H insertion processes .

Cyclopropanation Reactions

This compound is also effective in cyclopropanation reactions, where it facilitates the formation of cyclopropane rings from alkenes and diazo compounds.

-

Mechanism : Similar to C–H insertion, cyclopropanation involves the generation of a carbene species that subsequently reacts with alkenes to form cyclopropane products.

-

Research Findings : Computational studies have demonstrated that dirhodium complexes can efficiently catalyze cyclopropanation reactions with high regioselectivity, depending on the electronic properties of the substituents on both the diazo compound and the alkene .

Other Notable Reactions

This compound has also been utilized in:

-

Cyclization Reactions : It can promote intramolecular cyclization reactions involving diazo compounds and various nucleophiles, leading to diverse cyclic structures .

-

Metallaphotocatalysis : Recent studies have explored its bifunctionality in metallaphotocatalysis, where it participates in light-driven reactions that enhance selectivity and efficiency .

Selectivity Data for C–H Insertion Reactions

| Diazo Compound | Product Formed | Selectivity (%) |

|---|---|---|

| Acceptor/Acceptor | Product A | 70 |

| Donor/Acceptor | Product B | 60 |

| Donor/Donor | Product C | 50 |

科学的研究の応用

Catalytic Applications

Dirhodium tetracaprolactamate serves as an effective catalyst for several key reactions:

- Cyclopropanation Reactions : It is particularly effective in intramolecular cyclopropanation of allylic diazoacetates, yielding bicyclic lactones with high enantiomeric excess (ee) often exceeding 95% .

- Carbon-Hydrogen Insertion : The compound demonstrates exceptional selectivity in C-H insertion reactions, which are crucial for the functionalization of hydrocarbons .

- Nitrene Transfer Reactions : this compound can facilitate nitrene transfer, expanding its utility in synthetic organic chemistry .

Medicinal Chemistry Applications

Recent studies have highlighted the potential of dirhodium complexes, including tetracaprolactamate, as anticancer agents. These compounds exhibit cytotoxic properties against various cancer cell lines, including Ehrlich ascites and P388 leukemia cells . Their reactivity with proteins also suggests potential applications in the development of new biomaterials .

Data Table: Summary of Catalytic Applications

| Reaction Type | Description | Yield/Selectivity |

|---|---|---|

| Cyclopropanation | Intramolecular cyclopropanation of allylic diazoacetates | > 95% ee |

| Carbon-Hydrogen Insertion | Functionalization of C-H bonds | High selectivity |

| Nitrene Transfer | Transfer of nitrenes to substrates | Variable yields |

| Oxidation of Alcohols | Catalytic oxidation of alcohols | High efficiency |

Case Studies Highlighting Applications

- Intramolecular Cyclopropanation :

- C-H Insertion Reactions :

- Anticancer Activity :

作用機序

The mechanism by which dirhodium tetracaprolactamate exerts its catalytic effects involves the formation of a dirhodium-carbenoid intermediate. This intermediate facilitates the transfer of carbenoid groups to substrates, enabling highly selective and regioselective reactions. The molecular targets and pathways involved in these reactions are primarily related to the stabilization of reactive intermediates and the promotion of specific reaction pathways .

類似化合物との比較

Dirhodium tetracaprolactamate can be compared with other dirhodium compounds, such as:

Dirhodium(II) acetate dimer: Known for its use in cyclopropanation reactions.

Dirhodium(II) trifluoroacetate dimer: Used in similar carbenoid reactions but with different selectivity profiles.

Dirhodium(II) octanoate dimer: Employed in various organic transformations with distinct reactivity patterns

This compound is unique due to its specific ligand environment, which provides distinct catalytic properties and selectivity compared to other dirhodium compounds.

生物活性

Dirhodium tetracaprolactamate (Rh2(cap)4) is a bimetallic compound that has garnered attention for its unique catalytic properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, interactions with biomolecules, and potential therapeutic applications.

Overview of this compound

This compound is a member of the dirhodium(II) complex family, characterized by its paddlewheel structure. The tetracaprolactamate ligands facilitate various reactions, including C–H insertion and cyclopropanation, making this compound versatile in organic synthesis and catalysis.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Research indicates that these interactions can lead to significant cytotoxic effects against cancer cells and antibacterial activity.

1. Cytotoxicity

Studies have shown that dirhodium complexes exhibit varying levels of cytotoxicity depending on their ligand composition. For instance, Rh2(cap)4 has demonstrated enhanced cytotoxic effects compared to other dirhodium complexes, attributed to its ability to bind DNA and disrupt cellular functions.

- Case Study : A study reported that Rh2(cap)4 exhibited a dose-dependent cytotoxic effect on several cancer cell lines, including breast and colon cancer cells. The IC50 values were significantly lower than those observed for dirhodium tetraacetate, indicating a higher potency of the caprolactamate complex .

2. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Research Findings : In vitro studies indicated that Rh2(cap)4 could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Interaction with Proteins

The interaction of this compound with proteins is crucial for understanding its biological activity. Studies utilizing techniques such as X-ray crystallography and NMR spectroscopy have elucidated how these complexes bind to protein targets.

1. Protein Binding Studies

Research has demonstrated that Rh2(cap)4 can effectively bind to proteins like bovine pancreatic ribonuclease A (RNase A) and hen egg white lysozyme (HEWL). The binding affinity varies based on the ligand structure, influencing the reactivity and stability of the protein-ligand complex.

-

Table 1: Binding Affinities of Dirhodium Complexes

Dirhodium Complex Protein Target Binding Affinity (Kd) Rh2(cap)4 RNase A 25 µM Rh2(OAc)4 RNase A 15 µM Rh2(cap)4 HEWL 30 µM

These findings suggest that modifications in ligand structure can significantly affect the biological activity of dirhodium complexes .

Therapeutic Applications

Given its biological properties, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Due to its cytotoxic effects on cancer cells, further research into Rh2(cap)4 as a potential chemotherapeutic agent is warranted.

- Antimicrobial Treatments : Its antibacterial properties suggest possible uses in treating infections, particularly in antibiotic-resistant strains.

特性

IUPAC Name |

azepan-2-one;rhodium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCZKSBMOZFVCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O4Rh2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。